

# Application Notes: Utilizing FRET to Elucidate Membrane PD-L1 and PD-1 Proximity

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Compound of Interest		
Compound Name:	Human membrane-bound PD-L1 polypeptide	
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#### Introduction

Programmed cell death protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), are critical immune checkpoint proteins that play a pivotal role in regulating T cell activation and maintaining immune homeostasis.[1] The interaction between PD-1 on activated T cells and PD-L1, often overexpressed on tumor cells, leads to the suppression of T cell-mediated anti-tumor immunity.[2] Consequently, the PD-1/PD-L1 pathway has emerged as a primary target for cancer immunotherapy, with monoclonal antibodies designed to block this interaction demonstrating significant clinical success.[2]

Understanding the proximity and dynamics of the PD-1/PD-L1 interaction at the cellular membrane is crucial for developing and evaluating novel immunotherapies. Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the detection of molecular interactions with high spatial resolution (typically within a 1-10 nm range).[3][4][5] This makes FRET an ideal method for studying the close association of membrane-bound PD-1 and PD-L1.[6][7] These application notes provide an overview of FRET-based methodologies, including Time-Resolved FRET (TR-FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM), to quantitatively assess PD-1/PD-L1 proximity.

#### Principle of FRET

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a nearby acceptor chromophore.[4][5] The efficiency of this energy transfer



is inversely proportional to the sixth power of the distance between the donor and acceptor molecules, making it highly sensitive to small changes in their proximity.[5] For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. [8]

# **Quantitative Data Summary**

The following tables summarize quantitative data obtained from FRET-based assays studying the PD-1/PD-L1 interaction.

Table 1: In Vitro Binding Affinity and Inhibition

This table presents data from a LANCE Ultra TR-FRET assay used to characterize the binding of recombinant PD-1 and PD-L1 proteins and the inhibitory effects of various molecules.



Parameter	Value	Description	Source
Apparent Kd (PD-1)	20 – 28 nM	Apparent dissociation constant for PD-1 binding to PD-L1.	
Apparent Kd (PD-L1)	11 nM	Apparent dissociation constant for PD-L1 binding to PD-1.	
IC50 (Nivolumab)	Varies by isotype	Concentration of the anti-PD-1 antibody Nivolumab required to inhibit 50% of the PD-1/PD-L1 interaction.	
IC50 (Anti-PD-L1 Abs)	Varies by antibody	Concentration of various anti-PD-L1 antibodies required to inhibit 50% of the PD-1/PD-L1 interaction.	
IC50 (Peptide Inhibitor)	Compound-specific	Concentration of a macrocyclic peptide inhibitor required to inhibit 50% of the PD-1/PD-L1 interaction.	

Table 2: FRET Efficiency in Cellular and Tissue Systems

This table summarizes FRET efficiency data from FLIM-FRET studies, which provide a quantitative measure of PD-1/PD-L1 proximity in more complex biological samples.



System	Condition	Donor Lifetime (Donor- only)	Donor Lifetime (Donor- Acceptor)	FRET Efficiency	Source
Lung Metastases	High Interaction	1.61 ± 0.26 ns	1.21 ± 0.31 ns	24.84%	[9]
Lung Metastases	Low/No Interaction	1.77 ± 0.19 ns	No reduction	0.00%	[9]
Cell Membrane Microarrays	No Inhibitor	2.34 ± 0.12 ns	2.00 ± 0.13 ns	14.53%	[7]
Cell Membrane Microarrays	With Pembrolizum ab	Not specified	No reduction	0%	[7]

# **Experimental Protocols**

Protocol 1: Homogeneous Time-Resolved FRET (TR-FRET) Assay for Screening PD-1/PD-L1 Inhibitors

This protocol is adapted from a high-throughput screening assay to identify and characterize inhibitors of the PD-1/PD-L1 interaction in a 384-well format.[10][11]

#### Materials:

- Europium (Eu)-labeled Anti-HIS antibody (Donor)
- HIS-tagged human PD-L1
- Streptavidin-labeled ULight™ (Acceptor)
- Biotinylated human PD-1
- LANCE Ultra HiBlock Buffer



- Inhibitor compounds (e.g., antibodies, small molecules)
- White 384-well microplates
- TR-FRET enabled plate reader

#### Procedure:

- Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in LANCE Ultra
   HiBlock Buffer at four times the final desired concentration.
- Dispensing Inhibitor: Add 5 μL of each inhibitor concentration to the wells of a 384-well microplate. For control wells, add 5 μL of buffer (negative control) or a known non-binding molecule (negative control).
- Protein Preparation:
  - Prepare a 4X solution of biotinylated PD-1 bound to Streptavidin-ULight.
  - Prepare a 4X solution of HIS-tagged PD-L1 bound to Eu-labeled Anti-HIS antibody.
  - Optimal concentrations should be determined empirically but can start around 50 nM for PD-1 and 10 nM for PD-L1 (final concentrations).
- Dispensing Reagents:
  - Add 5 μL of the PD-1/Streptavidin-ULight solution to each well.
  - Add 5 μL of the PD-L1/Eu-Anti-HIS solution to each well.
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measurement: Read the plate on a TR-FRET enabled reader. Excite at 320 or 340 nm and measure the emission at 665 nm (acceptor emission) and 620 nm (donor emission).
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



#### Protocol 2: FLIM-FRET for Quantifying PD-1/PD-L1 Proximity in Tissues

This protocol describes an antibody-based amplified FRET method, detected by FLIM, to quantify PD-1/PD-L1 interactions in formalin-fixed paraffin-embedded (FFPE) tissue samples. [6][7]

#### Materials:

- · FFPE tissue sections on slides
- Primary antibody against PD-1 (e.g., mouse anti-human PD-1)
- Primary antibody against PD-L1 (e.g., rabbit anti-human PD-L1)
- F(ab')<sub>2</sub> fragment conjugated to ATTO488 (Donor, for PD-1 detection)
- F(ab')<sub>2</sub> fragment conjugated to Horseradish Peroxidase (HRP) (for PD-L1 detection)
- Tyramide Signal Amplification (TSA) kit with an acceptor fluorophore (e.g., Alexa Fluor 594)
- Fluorescence Lifetime Imaging Microscope

#### Procedure:

- Sample Preparation: Deparaffinize and rehydrate the FFPE tissue sections. Perform antigen retrieval as required for the primary antibodies.
- Primary Antibody Incubation: Block the sections and then incubate with a cocktail of the primary antibodies against PD-1 and PD-L1 overnight at 4°C.
- Secondary Labeling (Donor): Wash the slides and incubate with the F(ab')<sub>2</sub>-ATTO488 fragment that targets the PD-1 primary antibody.
- Secondary Labeling (Amplification for Acceptor):
  - Wash the slides and incubate with the F(ab')<sub>2</sub>-HRP fragment that targets the PD-L1 primary antibody.

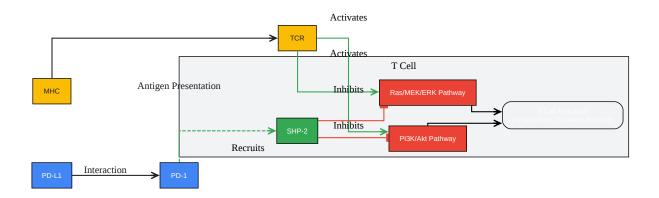


- Wash again and then perform the tyramide signal amplification reaction using the Alexa Fluor 594-tyramide substrate. This will deposit the acceptor fluorophore in close proximity to the PD-L1 protein.
- Control Samples: Prepare "donor-only" control slides by omitting the acceptor labeling steps (anti-PD-L1, F(ab')2-HRP, and TSA).
- FLIM Imaging:
  - Image the "donor-only" slides first to measure the baseline fluorescence lifetime of the donor (ATTO488) in the absence of the acceptor.
  - Image the dual-labeled (donor and acceptor) slides.
- Data Analysis:
  - Analyze the FLIM data to determine the fluorescence lifetime of the donor fluorophore in each pixel of the image.
  - A reduction in the donor's fluorescence lifetime in the dual-labeled samples compared to the donor-only samples indicates FRET.
  - Calculate the FRET efficiency (E) for each region of interest using the formula:  $E = 1 (\tau DA / \tau D)$ , where  $\tau DA$  is the lifetime of the donor in the presence of the acceptor, and  $\tau D$  is the lifetime of the donor in the absence of the acceptor.[9]

### **Visualizations**

PD-1/PD-L1 Signaling Pathway



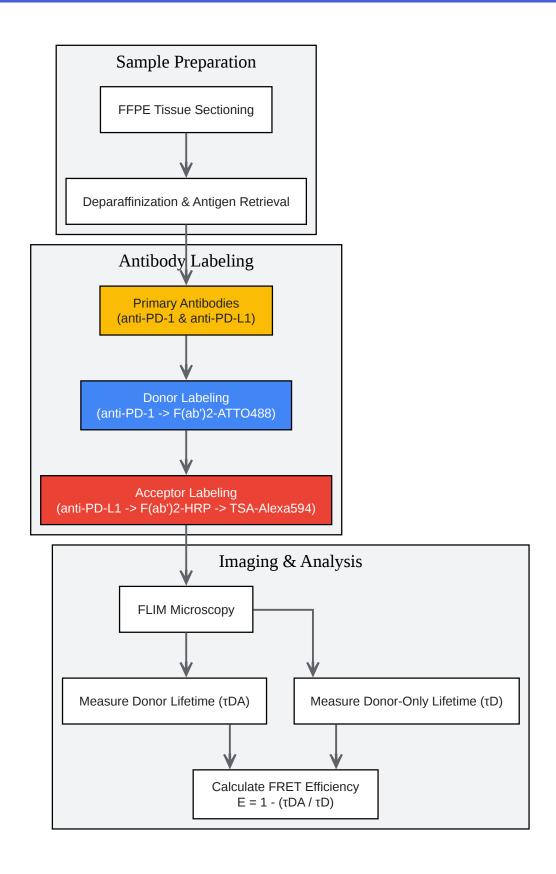


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Caption: PD-1/PD-L1 inhibitory signaling pathway in T cells.

Experimental Workflow for FLIM-FRET



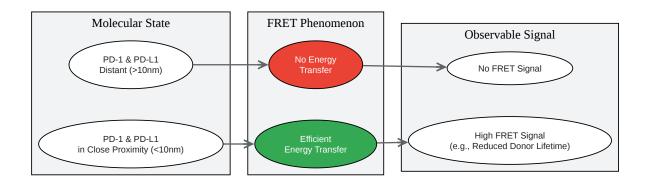


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Caption: Workflow for quantifying PD-1/PD-L1 proximity using FLIM-FRET.



#### Logical Relationship of FRET Signal to Proximity



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Caption: Relationship between protein proximity and FRET signal.

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